molecular formula C16H21N2+ B1609207 [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine CAS No. 55096-85-0

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine

Cat. No.: B1609207
CAS No.: 55096-85-0
M. Wt: 241.35 g/mol
InChI Key: RIGVUXXPGPTPSL-UHFFFAOYSA-O
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Description

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine (CAS: 55096-85-0) is a bioactive small molecule with the molecular formula C₁₆H₂₀N₂ and a molecular weight of 240.35 g/mol. It features a dimethylamine group attached to a phenyl ring, which is further substituted with a benzylaminomethyl moiety. Its structural flexibility allows for diverse interactions, making it a candidate for studying charge transport or ligand-receptor binding.

Properties

IUPAC Name

4-[(benzylamino)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGVUXXPGPTPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach Using Acetic Acid and 1-Hydrosilatrane

  • Method: Reaction of 4-(dimethylamino)benzaldehyde with benzylamine in the presence of acetic acid and 1-hydrosilatrane at room temperature (20 °C) for 1 hour.
  • Significance: This method exemplifies green chemistry by avoiding harsh reagents and conditions, providing a mild and efficient route to the target amine.
  • Reaction Conditions: Ambient temperature, short reaction time, and use of a silane reducing agent for reductive amination.
  • Outcome: High yield of the desired this compound with minimal by-products.

Microwave-Assisted Esterification and Alkylation (Contextual Methods)

  • Though primarily applied to phosphinate esters, microwave-assisted reactions demonstrate the utility of rapid heating and ionic liquid catalysts to improve reaction rates and yields.
  • Such techniques could be adapted for amine alkylation or reductive amination steps in the preparation of this compound.

Reaction Conditions and Optimization

Preparation Method Reagents/Conditions Temperature Time Yield (%) Notes
Reductive Amination (Acetic acid + 1-hydrosilatrane) 4-(dimethylamino)benzaldehyde, benzylamine, acetic acid, 1-hydrosilatrane 20 °C 1 hour High Mild conditions, green chemistry approach
Kabachnik–Fields Condensation (Related) Primary amine, benzaldehyde derivative, alkyl phenyl-H-phosphinate ~100 °C (MW) 1.5 h 65–92 Produces α-aminobenzyl derivatives
Microwave-Assisted Alkylation (Phosphinate context) Butyl bromide, triethylamine, ionic liquid catalyst 80–160 °C 1.5–3.25 h 71–80 Enhanced reaction rates, ionic liquid catalyst

Research Findings and Analytical Characterization

  • Spectroscopic Analysis: The synthesized compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry, confirming the presence of benzyl and dimethylamine groups.
  • Purification: Column chromatography using silica gel and ethyl acetate as eluent is the standard purification technique.
  • Yield and Purity: The reductive amination method yields high-purity product with good to excellent yields, suitable for research applications.
  • Safety and Handling: The compound is intended for research use only, with standard laboratory precautions advised. Safety Data Sheets (SDS) should be consulted for detailed handling protocols.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Reductive Amination Acetic acid, 1-hydrosilatrane Room temp, 1 h High Mild, green chemistry, efficient Limited to compatible substrates
Kabachnik–Fields Condensation Primary amine, benzaldehyde, phosphinate MW irradiation, ~100 °C, 1.5 h 65–92 Versatile, produces diastereomers Requires phosphinate reagents
Microwave-Assisted Alkylation Alkyl halide, triethylamine, ionic liquid 80–160 °C, 1.5–3.25 h 71–80 Faster reaction, catalyst efficiency Specific to phosphinate esters

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.

    Substitution: Nucleophiles like halides, under basic or acidic conditions.

Major Products:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds structurally related to [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine in inhibiting viral entry, specifically against Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based inhibitors were identified, showing significant antiviral activity with EC50 values below 10 μM. These compounds demonstrated good metabolic stability and selectivity, making them suitable candidates for further development as antiviral therapeutics .

Neuroprotective Effects

Compounds derived from the benzylamine scaffold are being explored for their inhibitory effects on human butyrylcholinesterase (hBChE), an enzyme implicated in Alzheimer's disease (AD). Selective inhibition of hBChE is advantageous as it may alleviate symptoms without the peripheral side effects associated with broader cholinesterase inhibitors. The development of novel hBChE inhibitors based on this scaffold has shown promising results in preclinical models, suggesting potential therapeutic benefits for AD treatment .

Antibacterial Properties

The compound's derivatives have also been investigated for their antibacterial properties. Fragment-based approaches have led to the development of potent inhibitors targeting bacterial enzymes, such as LpxC, which plays a crucial role in bacterial cell wall synthesis. These inhibitors have shown low nanomolar activity against specific strains of E. coli, indicating their potential as antibacterial agents .

Case Study 1: Antiviral Inhibition

A study focused on the optimization of 4-(aminomethyl)benzamide derivatives revealed that specific substitutions on the benzene ring significantly enhanced antiviral potency against filoviruses. For instance, modifications leading to increased lipophilicity improved binding affinity to viral proteins, resulting in enhanced inhibition of viral entry .

Case Study 2: Alzheimer's Disease Treatment

In research exploring hBChE inhibitors, several compounds derived from the benzylamine framework were synthesized and evaluated for their efficacy in reducing Aβ aggregation—a hallmark of Alzheimer's pathology. The structure-activity relationship (SAR) studies indicated that specific functional groups on the aromatic moiety could enhance selectivity and potency against hBChE while minimizing side effects .

Data Tables

Compound NameTarget EnzymeIC50 (μM)Activity
CBS1118EBOV<10Antiviral
Compound AhBChE0.33Neuroprotective
Compound BLpxC9.5Antibacterial

Mechanism of Action

The mechanism of action of [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Properties

The dimethylamine-phenyl core is shared across several analogs, but substituent differences significantly alter properties:

Compound Name Substituent/R-Group Molecular Formula Key Properties/Applications Reference
[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine Benzylaminomethyl C₁₆H₂₀N₂ Bioactive research; charge transport
N-DMBI Benzimidazolyl-dimethyl C₁₇H₁₉N₃ n-Type dopant (σ = 114 S cm⁻¹)
IMF-8 Chromene-hydrazone C₂₆H₂₃N₅O₄ Anticancer activity (IC₅₀: HeLa/HepG2)
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline Methoxybenzylaminomethyl C₁₈H₂₃N₂O Enhanced solubility; electronic additives
[4-(4,5-Diphenylimidazol-2-yl)-phenyl]-dimethyl-amine Imidazole-functionalized C₂₃H₂₂N₄ Fluorescent probes; cell imaging

Key Insights :

  • Electron Donor Capacity: N-DMBI () exhibits superior n-type conductivity (114 S cm⁻¹) due to its benzimidazole ring, which stabilizes charge carriers. In contrast, the benzylaminomethyl group in the target compound may prioritize steric interactions over conductivity .
  • Solubility: The methoxy group in 4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline enhances solubility in polar solvents compared to the hydrophobic benzyl group in the target compound .

Key Insights :

  • Neurotensin receptor agonists () demonstrate that dimethylamine-phenyl derivatives can achieve high receptor affinity, suggesting unexplored pharmacological avenues for the target compound .

Key Insights :

  • N-DMBI’s complex synthesis (benzimidazole ring formation) limits cost-effectiveness compared to simpler dimethylamine derivatives .
  • Schiff base analogs (e.g., ) are easily synthesized but may lack thermal stability .

Biological Activity

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine, with the chemical formula C16_{16}H20_{20}N2_2 and CAS number 55096-85-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound features a benzylamino group attached to a phenyl ring, with two methyl groups on the nitrogen atom. This molecular configuration may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, the presence of electron-donating groups on the phenyl ring enhances antibacterial activity, suggesting that structural modifications can optimize efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeInhibition Zone (mm)
Compound A (similar structure)Antibacterial24
Compound B (similar structure)Antifungal22
Compound C (similar structure)Antibacterial21

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its analogs. For example, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study found that specific modifications to the compound led to IC50_{50} values as low as 0.69 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCancer Cell LineIC50_{50} (μM)
Compound D (related derivative)HeLa0.69
Compound E (related derivative)MDA-MB-231>10
Compound F (related derivative)A5493

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in relation to neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit monoamine oxidase B (MAO-B) suggests a mechanism that could protect neuronal health by preventing the breakdown of neuroprotective neurotransmitters . This action is crucial for maintaining cognitive function and protecting against neurodegeneration.

Case Studies

  • Anticancer Study : A recent investigation into a series of benzylamine derivatives revealed that modifications in the phenyl ring significantly impacted their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50_{50} value of 0.69 μM against HeLa cells, indicating strong potential for further development as an anticancer agent .
  • Neuroprotection Study : In a study focusing on MAO-B inhibition, this compound demonstrated significant neuroprotective effects in vitro, suggesting its potential use in treating neurodegenerative conditions.

Q & A

Q. 1.1. What are the optimal synthetic routes for [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine in academic research?

Methodological Answer: The synthesis typically involves palladium-catalyzed carbonylative aminohomologation of aryl halides (e.g., aryl bromides or iodides). A tandem palladium-catalyzed formylation followed by imine formation and formic acid-mediated reduction is effective, yielding high purity (>90%) under inert conditions (argon atmosphere) . Alternative routes include reductive amination of 4-(dimethylamino)benzaldehyde with benzylamine derivatives in ethanol under reflux (70°C, 3 hours), achieving moderate yields (~65%) . Optimization requires controlled stoichiometry, solvent selection (DMF/EtOH mixtures preferred), and catalyst loading (e.g., 5 mol% Pd(OAc)₂).

Q. 1.2. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves impurities (<2% by area).
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.3 ppm) and dimethylamine groups (δ 2.2–2.5 ppm) .
    • IR: Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 211.30 [M+H⁺]) validates molecular weight .

Q. 1.3. How does the compound’s structure influence its solubility and stability in biological assays?

Methodological Answer: The benzylamino-methyl group enhances hydrophobicity, limiting aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. For in vitro assays, dissolve in DMSO (stock ≤10 mM) and dilute in assay buffer (final DMSO ≤0.1%) to avoid solvent interference .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the binding affinity of this compound derivatives to monoamine oxidase (MAO) enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B (PDB ID: 2V5Z). The dimethylamine group forms hydrogen bonds with Tyr-435, while the benzyl moiety engages in π-π stacking with FAD cofactor .
  • TD-DFT Calculations: Analyze electronic transitions (e.g., HOMO-LUMO gaps) to predict charge-transfer interactions. Gas-phase calculations reveal delocalization on phenyl rings, critical for binding . Validate predictions with enzymatic assays (e.g., fluorometric MAO inhibition) .

Q. 2.2. How can discrepancies in reported synthetic yields (e.g., 65% vs. 90%) be resolved?

Methodological Answer:

  • Parameter Optimization: Compare reaction conditions: Pd catalyst (homogeneous vs. heterogeneous), temperature (70°C vs. 100°C), and reducing agents (NaBH₄ vs. LiAlH₄). Higher yields correlate with Pd(OAc)₂ and formic acid as a reductant .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., over-reduced amines or oxidized nitriles). Adjust stoichiometry of aryl halide:amine (1:1.2) to minimize dimerization .

Q. 2.3. What methodologies elucidate the compound’s metabolic pathways in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human or rat) and NADPH. Analyze metabolites via UPLC-QTOF-MS. Major Phase I metabolites include N-demethylated and hydroxylated derivatives .
  • CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: BDMB) to assess inhibition potency (IC₅₀). The compound shows moderate CYP2D6 inhibition (IC₅₀ = 15 µM), necessitating dose adjustments in vivo .

Q. 2.4. How do structural modifications (e.g., trifluoromethyl substitution) alter biological activity?

Methodological Answer:

  • Analog Synthesis: Replace the benzyl group with a 4-(trifluoromethyl)phenyl moiety via Suzuki-Miyaura coupling. The CF₃ group increases hydrophobic interactions, enhancing MAO-B inhibition (Ki reduced from 200 nM to 50 nM) .
  • Activity Cliffs: Use QSAR models to correlate logP values (2.5 vs. 3.8) with cytotoxicity (CC₅₀ in HEK293 cells). Higher lipophilicity improves target affinity but may reduce selectivity .

Data Contradiction Analysis

Q. 3.1. Conflicting reports on neuropharmacological effects: How to reconcile variability in potency across studies?

Methodological Answer:

  • Assay Standardization: Compare experimental models (e.g., primary neurons vs. neuroblastoma cells). Primary cultures show higher sensitivity (EC₅₀ = 1 µM vs. 10 µM in SH-SY5Y) due to endogenous MAO expression .
  • Batch Variability: Characterize compound purity (≥95% by HPLC) and confirm stereochemistry (chiral HPLC if applicable). Impurities like oxidized nitriles (>5%) can antagonize effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine
Reactant of Route 2
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[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine

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